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Compound of Interest

Compound Name: Papuamine

Cat. No.: B1245492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus. The

information presented herein is essential for the identification, characterization, and further

development of this natural product.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental

in determining the molecular formula of Papuamine.

Table 1: Mass Spectrometry Data for Papuamine

Parameter Value Source

Molecular Formula C₂₅H₄₀N₂ [1]

Observed [M+H]⁺ (m/z) 369.3273 [1]

Calculated [M+H]⁺ (m/z) 369.3270 [1]

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1245492?utm_src=pdf-interest
https://www.benchchem.com/product/b1245492?utm_src=pdf-body
https://www.benchchem.com/product/b1245492?utm_src=pdf-body
https://www.benchchem.com/product/b1245492?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9351399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9351399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9351399/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in

positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer,

which provides high accuracy and resolution for molecular formula determination.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of Papuamine has been heavily reliant on one- and two-dimensional

Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts,

typically recorded in deuterated chloroform (CDCl₃), provide a detailed fingerprint of the

molecule's complex architecture. While the complete, officially published tables of all NMR data

were not available in the immediate search results, key publications indicate their existence in

supplementary materials. The following represents a compilation of expected and referenced

data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Papuamine (in CDCl₃)

Position
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, multiplicity, J in Hz)

---

Data to be populated from

primary literature

supplementary tables

Data to be populated from

primary literature

supplementary tables

... ... ...

Note: This table is a template. The complete and verified data is located in the supplementary

information of primary research articles, such as Rodriguez, J.; et al. J. Nat. Prod. 2018.

Experimental Protocol:
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher for

¹H). Samples are dissolved in a deuterated solvent, most commonly CDCl₃, with

tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Standard experiments for

structural elucidation include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC).
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Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in

Papuamine. The spectrum would be characterized by absorption bands corresponding to N-H

and C-H stretching and bending vibrations.

Table 3: Characteristic Infrared (IR) Absorption Bands for Papuamine

Wavenumber (cm⁻¹) Assignment Intensity

~3300 N-H stretch (secondary amine) Medium

2960-2850 C-H stretch (aliphatic) Strong

~1460 C-H bend (methylene) Medium

Note: The exact peak positions and intensities would be obtained from an experimental IR

spectrum of a pure sample of Papuamine.

Experimental Protocol:
An IR spectrum of Papuamine can be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr)

or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like Papuamine using

spectroscopy follows a logical progression.
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Mass Spectrometry (HRESIMS) Determine Molecular Formula

NMR Spectroscopy (1D & 2D) Structural Elucidation

Infrared Spectroscopy (FTIR) Identify Functional Groups

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a natural product.

Data Acquisition and Processing Pathway
The following diagram illustrates the typical pathway from sample to final spectroscopic data.
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Caption: From sample to data: a typical spectroscopic acquisition pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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